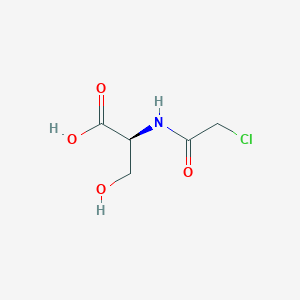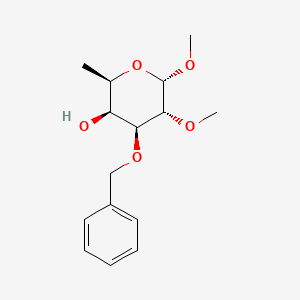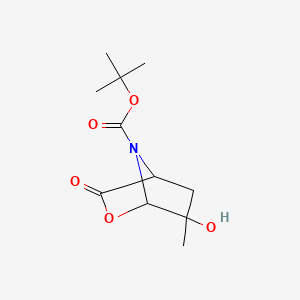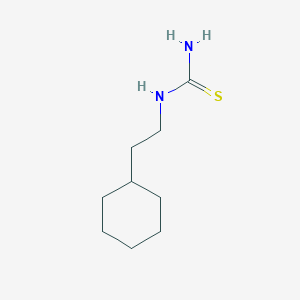
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and an appropriate chiral amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to maintain consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon may be employed in certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound’s effects depend on its binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-(1-Amino-2-methylpropyl)pyridin-4-amine: The non-dihydrochloride form of the compound.
Pyridine derivatives: Other compounds with similar pyridine structures but different functional groups.
Uniqueness
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride is unique due to its specific stereochemistry and potential biological activities, which may differ from its enantiomers and other pyridine derivatives.
Propiedades
Fórmula molecular |
C9H17Cl2N3 |
|---|---|
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6(2)9(11)8-5-7(10)3-4-12-8;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m0../s1 |
Clave InChI |
HFYHWPIXOUELKU-WWPIYYJJSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=NC=CC(=C1)N)N.Cl.Cl |
SMILES canónico |
CC(C)C(C1=NC=CC(=C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


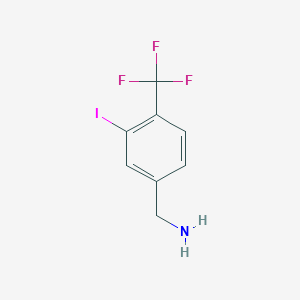
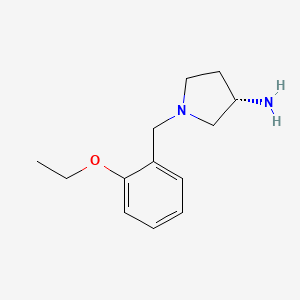
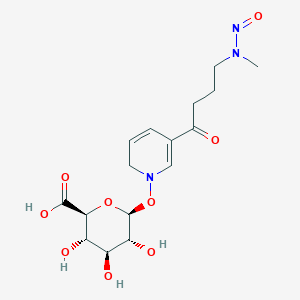
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
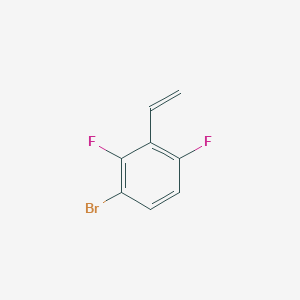
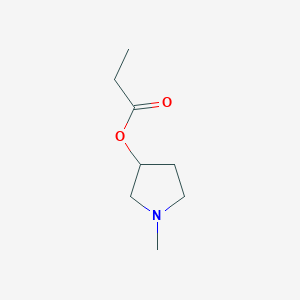
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
